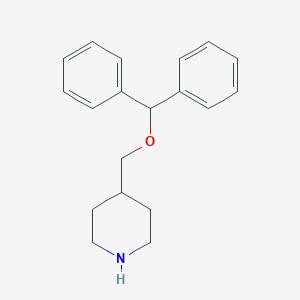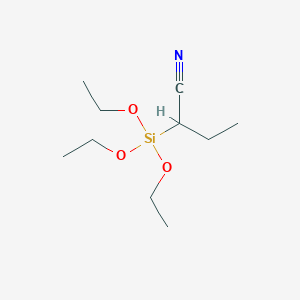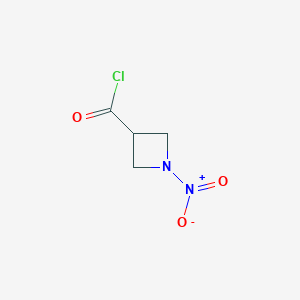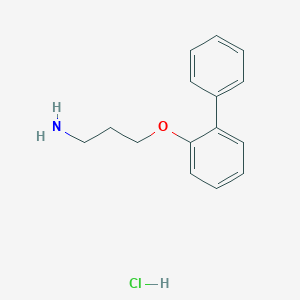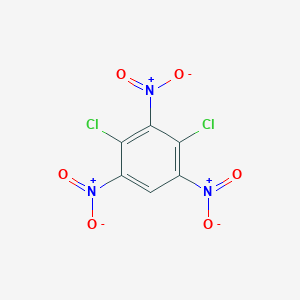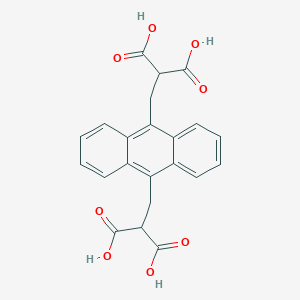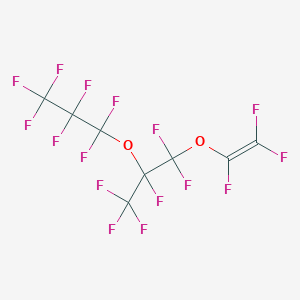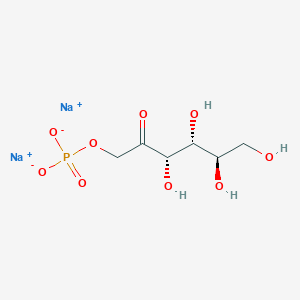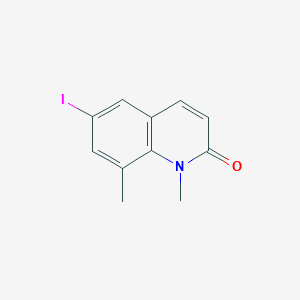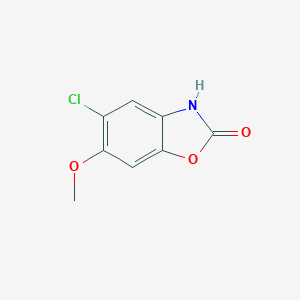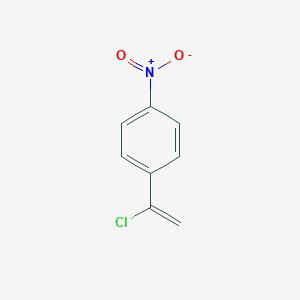
Styrene, alpha-chloro-p-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Styrene, alpha-chloro-p-nitro- is a chemical compound that has been widely used in various industries for many years. It is commonly known as SAN and is used in the production of plastics, resins, and other materials. SAN is a highly reactive compound, and its use has been linked to various health concerns. In
Wirkmechanismus
The mechanism of action of SAN is not well understood. It is believed to act as a reactive electrophile, which can react with various nucleophiles in biological systems. SAN has been shown to react with DNA, resulting in the formation of adducts that can cause mutations and other genetic damage.
Biochemische Und Physiologische Effekte
SAN has been shown to have various biochemical and physiological effects. It has been found to be genotoxic, mutagenic, and carcinogenic in various in vitro and in vivo studies. SAN exposure has also been linked to various health concerns, including respiratory and skin irritation, liver and kidney damage, and reproductive toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
SAN has several advantages for use in lab experiments. It is a highly reactive compound, making it useful for studying nucleophilic substitution reactions. It is also readily available and relatively inexpensive. However, SAN has several limitations, including its toxicity and potential health risks. Careful handling and disposal procedures must be followed to ensure the safety of laboratory personnel and the environment.
Zukünftige Richtungen
There are several future directions for research on SAN. One area of interest is the development of safer and more environmentally friendly alternatives to SAN in the production of polymers. Another area of interest is the study of the mechanism of action of SAN and its potential role in DNA damage and cancer development. Additionally, further research is needed to fully understand the health risks associated with SAN exposure and to develop effective strategies for minimizing these risks.
Conclusion:
In conclusion, SAN is a highly reactive compound that has been widely used in various industries for many years. Its use has been linked to various health concerns, including genotoxicity, mutagenicity, and carcinogenicity. Despite its potential health risks, SAN has several advantages for use in lab experiments. Further research is needed to fully understand the mechanism of action of SAN and its potential health risks, as well as to develop safer and more environmentally friendly alternatives to SAN in the production of polymers.
Synthesemethoden
The synthesis of SAN involves the reaction of styrene with alpha-chloronitrobenzene in the presence of a catalyst. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of SAN. The reaction is exothermic and requires careful control of temperature and pressure.
Wissenschaftliche Forschungsanwendungen
SAN has been extensively studied for its potential use as a monomer in the production of polymers. It has been found to have excellent mechanical and thermal properties, making it a desirable material for various applications. SAN has also been studied for its potential use in the production of biodegradable polymers, which could have significant environmental benefits.
Eigenschaften
CAS-Nummer |
10140-97-3 |
|---|---|
Produktname |
Styrene, alpha-chloro-p-nitro- |
Molekularformel |
C8H6ClNO2 |
Molekulargewicht |
183.59 g/mol |
IUPAC-Name |
1-(1-chloroethenyl)-4-nitrobenzene |
InChI |
InChI=1S/C8H6ClNO2/c1-6(9)7-2-4-8(5-3-7)10(11)12/h2-5H,1H2 |
InChI-Schlüssel |
XTDAYGDHDWTKHX-UHFFFAOYSA-N |
SMILES |
C=C(C1=CC=C(C=C1)[N+](=O)[O-])Cl |
Kanonische SMILES |
C=C(C1=CC=C(C=C1)[N+](=O)[O-])Cl |
Andere CAS-Nummern |
10140-97-3 |
Synonyme |
α-Chloro-p-nitrostyrene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



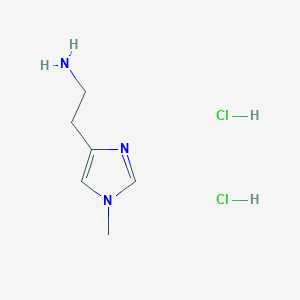
![2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid](/img/structure/B162441.png)
